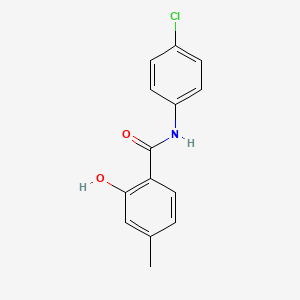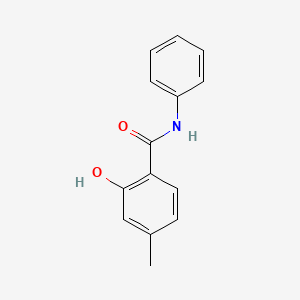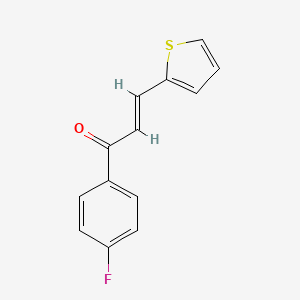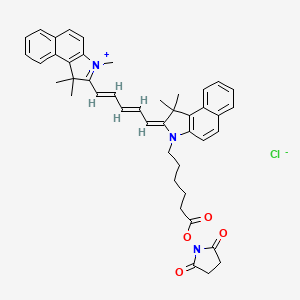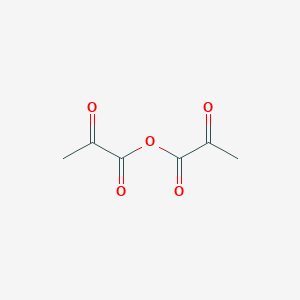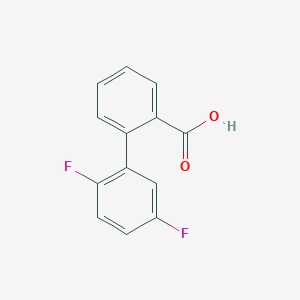
1-Benzylindene
Vue d'ensemble
Description
1-Benzylindene is a chemical compound with the molecular formula C16H14 . It has a molecular weight of 206.28 g/mol . It is commonly found in coal tar and crude oils, and it is used as a precursor in the manufacture of polymers, dyes, and other organic compounds.
Synthesis Analysis
There are several synthetic methods for 1-Benzylindene, including the Friedel-Crafts reaction, the Pd-catalyzed coupling reaction, and the cyclization of benzylaryl ketones. Characterization of 1-Benzylindene involves various techniques such as NMR spectroscopy, UV-visible spectroscopy, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of 1-Benzylindene is represented by the formula C16H14 . More detailed structural analysis would require specific experimental data or computational modeling .
Chemical Reactions Analysis
Due to its unsaturated structure, 1-Benzylindene is highly reactive and can undergo various chemical reactions, such as hydrogenation, oxidation, and polymerization. It can also participate in Friedel-Crafts alkylation reactions .
Physical And Chemical Properties Analysis
1-Benzylindene has a molecular weight of 206.28 g/mol and a melting point of 63 °C . It has a boiling point of 175-177 °C (Press: 14 Torr) and a predicted density of 1.085±0.06 g/cm3 . It is insoluble in water but soluble in organic solvents such as acetone, benzene, and ethanol.
Applications De Recherche Scientifique
Antiviral and Antibacterial Agents
1-Indanone derivatives, which include 1-benzyl-1H-indene, have shown potential as antiviral and antibacterial agents . These compounds can inhibit the replication of certain viruses, making them a promising area of study for new treatments .
Anticancer Drugs
Research has shown that 1-indanone derivatives can exhibit strong cytotoxicity against various human cancer cell lines . For instance, 2-benzylidene-1-indanones have demonstrated significant cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines .
Alzheimer’s Disease Treatment
1-Indanone derivatives are being explored as potential pharmaceuticals for the treatment of Alzheimer’s disease . These compounds may play a role in addressing neurodegenerative diseases .
Cardiovascular Drugs
There is potential for 1-indanone derivatives to be used as cardiovascular drugs . More research is needed in this area to fully understand the implications and effectiveness of these compounds .
Insecticides, Fungicides, and Herbicides
1-Indanone derivatives have been found to be effective as insecticides, fungicides, and herbicides . This makes them valuable in the agricultural industry for protecting crops .
Hepatitis C Treatment
1-Indanone derivatives, including 1-benzyl-1H-indene, are being studied as non-nucleoside, low molecular drugs for the treatment of hepatitis C . These compounds have shown potential in inhibiting HCV replication .
Cosmetics Industry
The synthesis of succinic acid ester derivatives, which can be achieved through the bis-alkoxycarbonylation of olefins like 1-benzyl-1H-indene, finds applications in various industrial fields, including the cosmetics industry .
Food Industry
Similar to its use in the cosmetics industry, the synthesis of succinic acid ester derivatives also finds applications in the food industry . This highlights the versatility of 1-benzyl-1H-indene and its derivatives .
Safety and Hazards
1-Benzylindene has been classified with the GHS symbols GHS07, GHS08, and GHS09 . The hazard statements associated with it are H302-H361-H372-H410 . These indicate that it may be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, may cause genetic defects, and is very toxic to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
1-Benzyl-1H-indene, also known as 1-BENZYLINDENE, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Benzyl-1H-indene may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-1H-indene may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in a variety of biological processes and pathways, suggesting that 1-Benzyl-1H-indene may also influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Benzyl-1H-indene may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
1-benzyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-11,15H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHBNYRLTADHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C=CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-indene | |
CAS RN |
16275-01-7 | |
| Record name | 1-BENZYLINDENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
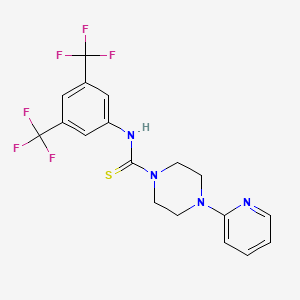
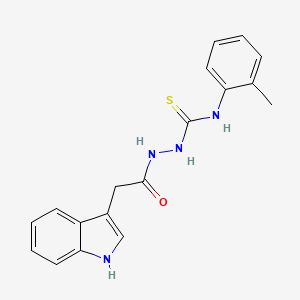

![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
